Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)-
Description
The compound Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- features a unique hybrid structure combining an ethanol backbone with a substituted amine group. The amine is functionalized with two distinct substituents:
- An isopropyl group (C₃H₇), contributing steric bulk and hydrophobicity.
The indole ring system is biologically significant, as seen in neurotransmitters like serotonin and natural products such as tryptophol ().
Properties
CAS No. |
7384-94-3 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl-propan-2-ylamino]ethanol |
InChI |
InChI=1S/C15H22N2O/c1-12(2)17(9-10-18)8-7-13-11-16-15-6-4-3-5-14(13)15/h3-6,11-12,16,18H,7-10H2,1-2H3 |
InChI Key |
WQDZBGYWISXSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- generally involves two main components:
- Construction or incorporation of the indole-ethyl moiety
- Introduction of the N-isopropylamino ethanol fragment
The preparation typically proceeds through the formation of the aminoethanol intermediate followed by coupling with the indole derivative.
Preparation of the N-Isopropylamino Ethanol Intermediate
A crucial intermediate in the synthesis is 2-(isopropylamino)ethanol, which can be efficiently prepared via catalytic hydrogenation:
- Method: Vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst (e.g., palladium on alumina).
- Reaction Conditions: Temperature range 80–250 °C, preferably 125–135 °C; pressure can be atmospheric or elevated; continuous or batch mode reactors can be used.
- Catalyst Pretreatment: Flow of hydrogen and inert gas (e.g., nitrogen) for catalyst activation.
- Yields: High efficiency and large-scale production capability.
- Purification: Distillation or absorption from reaction gases followed by standard purification methods.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Palladium-alumina pellets |
| Temperature | 125–135 °C |
| Pressure | Atmospheric to elevated |
| Reaction Mode | Vapor-phase, batch or continuous |
| Feedstock Molar Ratio | Acetone:2-aminoethanol ≥ 0.5 mol |
| Purification | Distillation, absorption |
Synthesis of the Indole-Ethyl Moiety
The indole portion is generally introduced via derivatization of tryptophol or related indole-3-ethanol derivatives:
- Starting Materials: 3-indolyl-ethyl alcohols or tosylated intermediates.
- Key Reactions: Tosylation followed by iodination to form reactive iodides; Fischer indole synthesis for substituted indoles; reduction of esters to alcohols using lithium aluminum hydride.
- Functional Group Transformations: Subsequent nucleophilic substitution reactions to introduce amino groups.
- Purification: Chromatographic and crystallization techniques.
Coupling of the Indole-Ethyl and N-Isopropylamino Ethanol Fragments
- The final assembly involves nucleophilic substitution or reductive amination between the indole-ethyl iodide derivatives and the 2-(isopropylamino)ethanol intermediate.
- Reaction solvents include polar aprotic solvents such as acetonitrile or dichloromethane.
- Reaction temperatures typically range from ambient to 50 °C.
- The reaction is often followed by hydrolysis or deprotection steps to yield the final ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- compound.
Comparative Data Table of Key Preparation Steps
Research Findings and Observations
- The vapor-phase catalytic hydrogenation method for 2-(isopropylamino)ethanol is industrially favored due to its scalability, efficiency, and use of noble metal catalysts for high selectivity.
- Indole derivatives are often synthesized through classical Fischer indole synthesis or via functional group manipulations such as tosylation and iodination, enabling versatile substitutions on the indole ring.
- The coupling step benefits from mild conditions to preserve the sensitive indole moiety and to achieve high purity of the final product.
- Purification techniques are critical to remove side products and ensure the compound meets pharmaceutical standards, with distillation and recrystallization being common.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Comparison with Tryptophol (2-(3-Indolyl)ethanol)
Tryptophol (CAS 526-55-6, C₁₀H₁₁NO, MW 161.2) shares the indole-ethanol backbone but lacks the substituted amine group present in the target compound. Key differences include:
| Property | Ethanol, 2-(N-(2-(3-Indolyl)ethyl)-N-isopropylamino)- | Tryptophol |
|---|---|---|
| Molecular Formula | Likely C₁₅H₂₂N₂O* | C₁₀H₁₁NO |
| Substituents | N-isopropyl and N-(2-(3-indolyl)ethyl) | Unsubstituted ethanol |
| Aromaticity | High (indole + ethyl linker) | High (indole) |
| Hydrophobicity | Higher (due to isopropyl group) | Moderate |
Functional Implications :
- The amine substituents may confer receptor-binding versatility, analogous to bioactive amines in pharmaceuticals (e.g., selexipag in ).
*Inferred formula based on structural analysis.
Comparison with 2-(Diisopropylamino)ethanol (C₈H₁₉NO)
This compound (CAS 96-80-0) shares the ethanol-amine backbone but features two isopropyl groups instead of one isopropyl and one indolylethyl group ():
| Property | Ethanol, 2-(N-(2-(3-Indolyl)ethyl)-N-isopropylamino)- | 2-(Diisopropylamino)ethanol |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O | C₈H₁₉NO |
| Substituents | N-isopropyl and N-(2-(3-indolyl)ethyl) | N,N-diisopropyl |
| Molecular Weight | ~246 g/mol* | 145.2 g/mol |
| Applications | Potential bioactivity (inferred) | Solvent, chemical intermediate |
Functional Implications :
- Diisopropylaminoethanol’s simpler structure makes it more suitable for industrial uses, whereas the target compound’s complexity hints at specialized biological roles.
Comparison with 2-[(1-Methylethyl)amino]ethanol (C₅H₁₃NO)
This analog (CAS 109-56-8) has only an isopropyl group on the amine ():
| Property | Ethanol, 2-(N-(2-(3-Indolyl)ethyl)-N-isopropylamino)- | 2-[(1-Methylethyl)amino]ethanol |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O | C₅H₁₃NO |
| Substituents | N-isopropyl and N-(2-(3-indolyl)ethyl) | N-isopropyl |
| Boiling Point | Not available | 158–160°C (lit.) |
Functional Implications :
- The absence of the indolylethyl group simplifies the structure but removes aromatic interaction sites.
- The target compound’s larger size may reduce volatility compared to simpler aminoethanols.
Comparison with 2-(Propylamino)ethanol (C₅H₁₃NO)
This compound (CAS 16369-21-4) substitutes the isopropyl group with a linear propyl chain ():
| Property | Ethanol, 2-(N-(2-(3-Indolyl)ethyl)-N-isopropylamino)- | 2-(Propylamino)ethanol |
|---|---|---|
| Branching | Branched (isopropyl) | Linear (propyl) |
| Steric Effects | Higher (bulky isopropyl) | Lower |
| Density | Not available | 0.9 g/mL (lit.) |
Functional Implications :
- Branching in the target compound may hinder molecular packing, affecting physical states (e.g., melting point).
- Linear chains in propylaminoethanol improve miscibility with polar solvents.
Research Findings and Implications
- Structural Diversity : The target compound’s hybrid aliphatic-aromatic structure bridges features of bioactive indoles () and functionalized amines ().
- Pharmacological Potential: Analogous compounds like selexipag () demonstrate that isopropylamino groups in ethanol derivatives can confer receptor-binding activity, suggesting possible therapeutic applications for the target compound.
- Synthetic Challenges : The indolylethyl group’s complexity may complicate synthesis compared to simpler analogs, necessitating specialized coupling strategies.
Q & A
Basic Research Question: How can researchers optimize the synthesis of Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- to minimize side reactions?
Methodological Answer:
The synthesis involves coupling 2-(3-indolyl)ethylamine with isopropylaminoethanol derivatives. A key challenge is controlling N-alkylation side reactions. To mitigate this:
- Use a stepwise approach : First protect the indole nitrogen (e.g., with Boc groups) to prevent unwanted alkylation .
- Employ Schotten-Baumann conditions (phase-transfer catalysis) for selective amine-ethanol coupling, as demonstrated in analogous indole-ethylamine syntheses .
- Monitor reaction progress via HPLC-MS to detect intermediates like unreacted 2-(3-indolyl)ethylamine or over-alkylated byproducts .
Basic Research Question: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR : Use - and -NMR to resolve the isopropyl group (δ 1.0–1.2 ppm, doublet) and indole protons (δ 7.1–7.8 ppm). The ethanol backbone appears as a triplet near δ 3.6–3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., CHNO) with <2 ppm error. ESI+ mode is optimal for detecting protonated ions .
- FT-IR : Validate hydroxyl (3200–3500 cm) and indole N–H (3400 cm) stretches .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
Methodological Answer:
- Comparative Analysis : Test against analogs like selexipag (a prostaglandin agonist with similar N-isopropylamino groups) to assess receptor binding affinity (e.g., PGI agonism) .
- Functional Assays : Use platelet aggregation inhibition (PGI-dependent) and vasodilation models (rat aortic rings) to quantify activity .
- Modification Strategies : Synthesize derivatives with altered indole substituents (e.g., 5-methoxyindole) or ethanol chain length to map critical pharmacophores .
Advanced Research Question: What strategies are effective for resolving enantiomers of this compound?
Methodological Answer:
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) during the ethanol-amine coupling step, as shown in enantioselective syntheses of N-isopropylamino alcohols .
- Chiral Chromatography : Employ a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers. Validate purity via optical rotation ([α]) and circular dichroism (CD) .
Advanced Research Question: How should researchers address contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration) and metabolic stability (using liver microsomes) to identify disparities .
- Dose-Response Analysis : Perform Hill slope comparisons to differentiate receptor-specific effects from off-target interactions.
- Toxicogenomics : Use RNA-seq to assess off-target gene expression in animal models, particularly in pathways like CYP450 .
Advanced Research Question: What methodologies can improve the aqueous solubility of this compound for in vivo studies?
Methodological Answer:
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, increasing polarity (as seen in structurally related aminoethanols) .
- Co-Solvent Systems : Use PEG-400:water (30:70) or hydroxypropyl-β-cyclodextrin (HPBCD) for formulations, balancing solubility and stability .
- Pro-drug Design : Introduce phosphate or succinate esters at the ethanol hydroxyl group, which hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
